molecular formula C9H12N2O3 B515163 2-Nitro-3-propoxyaniline

2-Nitro-3-propoxyaniline

Cat. No.: B515163
M. Wt: 196.2g/mol
InChI Key: DDLJUWNTNFDLNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-3-propoxyaniline is a chemical compound of interest in scientific research, particularly in the field of synthetic chemistry and the study of structure-activity relationships. Its structural analogy to 5-Nitro-2-propoxyaniline, a well-known high-intensity sweetener, positions it as a potential intermediate or derivative for investigating interactions with taste receptors . Research into such aniline derivatives is valuable for understanding the molecular basis of sweetness and for the design of novel compounds, including potential photoreactive versions for photoaffinity labeling studies . These studies aim to elucidate the binding mechanisms of small molecules to biological targets like the sweet taste receptor. The compound serves as a useful scaffold for probing biochemical pathways and for the development of specialized chemical tools in sensory biology and chemical biology research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.2g/mol

IUPAC Name

2-nitro-3-propoxyaniline

InChI

InChI=1S/C9H12N2O3/c1-2-6-14-8-5-3-4-7(10)9(8)11(12)13/h3-5H,2,6,10H2,1H3

InChI Key

DDLJUWNTNFDLNU-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1[N+](=O)[O-])N

Canonical SMILES

CCCOC1=CC=CC(=C1[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Nitro 3 Propoxyaniline

Established Synthetic Routes for 2-Nitro-3-propoxyaniline Analogues

A logical synthetic route to this compound involves the direct nitration of 3-propoxyaniline (B1267686). However, the presence of two activating groups—the amino (-NH₂) and the propoxy (-OPr)—on the aromatic ring makes this a complex transformation that demands precise control. The amino group is a powerful activating group, which can lead to side reactions like oxidation and over-nitration. beilstein-journals.orgresearchgate.net

Electrophilic aromatic nitration is a cornerstone of organic synthesis, and its mechanism has been the subject of extensive study. rushim.ru The most widely accepted pathway for nitration using mixed nitric and sulfuric acids involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comorgoreview.com The reaction proceeds via a two-step mechanism. In the first, rate-determining step, the aromatic ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uri.edu In the second step, a weak base, such as water or the bisulfate ion, abstracts a proton from the carbon bearing the new nitro group, restoring the ring's aromaticity. orgoreview.comuri.edu

While this polar mechanism, first detailed by Christopher Ingold, is widely taught, further research by George A. Olah and others has introduced more nuanced models. masterorganicchemistry.com Studies have proposed a continuum of mechanisms between the polar (Ingold-Hughes) pathway and a single-electron transfer (SET) pathway. acs.org The prevailing mechanism is thought to depend on the substrate's ability to transfer an electron to the nitronium ion. acs.org For highly activated aromatic compounds like alkoxyanilines, the SET mechanism may play a more significant role.

Controlling the position of nitration (regioselectivity) is paramount when synthesizing a specific isomer like this compound from 3-propoxyaniline. Both the amino and propoxy groups are ortho-, para-directors, meaning they activate the positions ortho and para to themselves for electrophilic attack. ulisboa.pt In 3-propoxyaniline, the amino group at C1 directs to positions 2, 4, and 6, while the propoxy group at C3 directs to positions 2, 4, and 6. This synergy strongly favors substitution at these positions over position 5.

The primary challenge becomes controlling the ratio of the 2-, 4-, and 6-nitro isomers. Several strategies can be employed to manage this:

Protecting Groups: The strong activating and oxidizing nature of the amino group can be mitigated by converting it into a less reactive acetamide (B32628) (-NHCOCH₃) or succinimide (B58015) group. ulisboa.pt These groups are still ortho-, para-directing but are less activating than a free amino group, which can prevent oxidation and polysubstitution while altering the isomeric product distribution. ulisboa.pt

Steric Hindrance: The bulkiness of substituents can influence isomer ratios. msu.edu The propoxy group at C3 may sterically hinder attack at the adjacent C2 position to some extent, potentially favoring substitution at C4 and C6. Conversely, bulky nitrating agents or catalysts might be used to enhance this effect.

Heterogeneous Catalysis: Zeolites can be used as media for nitration, where the defined pore structure can influence which isomer is formed. ias.ac.inuncw.edu This shape-selectivity can favor the formation of a specific, less sterically hindered isomer. For example, solid-state nitration of phenol (B47542) in NaY zeolite has been shown to produce the ortho-isomer exclusively. ias.ac.in

Post-Reaction Separation: When a mixture of isomers is unavoidable, separation techniques are crucial. A patented process describes the selective reduction of unhindered nitro isomers in a mixture, leaving the sterically hindered isomer untouched. The resulting anilines can then be more easily separated from the remaining nitroaromatic compound. google.com

Isomer Distribution in the Nitration of Substituted Benzenes
SubstrateNitrating ConditionsOrtho (%)Meta (%)Para (%)Reference
TolueneHNO₃/H₂SO₄58.54.537 msu.edu
tert-ButylbenzeneHNO₃/H₂SO₄16875 msu.edu
3-MethylacetanilideHNO₃/H₂SO₄ in AcOH91% 3-methyl-4-nitroaniline (B15440) (after hydrolysis) ulisboa.pt
4-MethylacetanilideHNO₃/H₂SO₄ in AcOH97% 4-methyl-2-nitroaniline (B134579) (after hydrolysis) ulisboa.pt

To maximize the yield of the desired product and ensure a safe process, several reaction parameters can be optimized.

Nitrating Agent: While the classic mixed-acid system (HNO₃/H₂SO₄) is common, it is harsh and can lead to unwanted side reactions. beilstein-journals.org Milder and more selective nitrating agents have been developed. For instance, 5-methyl-1,3-dinitro-1H-pyrazole, activated by a Lewis acid like Yb(OTf)₃, has been shown to nitrate (B79036) a wide range of aromatics, including anilides and phenols, under mild conditions with high yields. nih.gov Using tert-butyl nitrite (B80452) is another reported method for the regioselective ring nitration of N-alkyl anilines. researchgate.net

Reaction Conditions: Continuous flow nitration offers significant advantages over traditional batch processing. Microreactors provide superior heat and mass transfer, allowing for excellent temperature control and reducing the risk of thermal runaway. beilstein-journals.org This enhanced control can suppress the formation of oxidation byproducts, which are common in aniline (B41778) nitration, and improve selectivity. beilstein-journals.org

Solvent and Catalyst: The choice of solvent and catalyst can dramatically impact the reaction outcome. For example, a homogeneous system using tetrachlorosilane-sodium nitrate with a zinc chloride catalyst has been reported for the efficient and highly para-selective mononitration of various aromatics under mild conditions, avoiding corrosive reagents. scirp.org

An alternative synthetic strategy is to form the propoxy ether bond after the nitro group is already in place. This typically involves the Williamson ether synthesis, where an alkyl halide reacts with a deprotonated phenol. For the synthesis of this compound, the ideal starting material would be 3-amino-2-nitrophenol (B83344).

The general reaction involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., NaOH, K₂CO₃) to form a phenoxide ion. This nucleophilic phenoxide then attacks an alkylating agent, such as 1-bromopropane (B46711) or propyl iodide, in an Sₙ2 reaction to form the ether.

This approach has been successfully used to synthesize various substituted alkyloxy anilines and related compounds.

The synthesis of 5-alkyloxyindole analogues begins with the alkylation of 3-methyl-4-nitrophenol (B363926) using various alkyl bromides. acs.org

In the synthesis of dual inhibitors for glioblastoma, 2-chloro-nitrophenols were alkylated with 1,3-dibromopropane. nih.gov

A method for preparing 2-nitro-5-propoxy-aniline involves the condensation of 2-nitro-5-chloroaniline with n-propyl alcohol in the presence of sodium hydroxide (B78521) or sodium propoxide. google.com

The success of this route for this compound hinges on the availability and stability of the 3-amino-2-nitrophenol precursor.

Examples of Alkylation of Phenolic Precursors
Phenolic PrecursorAlkylating AgentBase/ConditionsProduct TypeReference
3-Methyl-4-nitrophenolAlkyl bromidesNot specified4-Nitro-3-methyl-alkoxybenzene acs.org
2-Chloro-nitrophenol1,3-DibromopropaneNot specifiedNitro-chloro-propoxybenzene derivative nih.gov
2-Nitro-5-chloroanilinen-Propyl alcoholNaOH2-Nitro-5-propoxyaniline google.com
PhenolsAlkoxy-λ(6)-sulfanenitriles-Aryl ethers researchgate.net

Nitration of Alkoxyanilines

Regioselectivity and Isomer Control Strategies

Advanced Synthetic Approaches to this compound and its Derivatives

Modern organic synthesis seeks to develop more efficient, selective, and environmentally benign methods. orgchemres.org While specific advanced methods for this compound are not widely documented, principles from related syntheses can be extrapolated. The development of novel synthetic methods is an active area of research, often focused on improving efficiency, selectivity, and functional group tolerance. adelaide.edu.auku.dk

Advanced strategies applicable to the synthesis of complex nitroalkoxyanilines could include:

Catalyst-Driven C-H Functionalization: Directing group-assisted C-H activation and subsequent nitration could, in principle, install a nitro group at a specific position with high selectivity, avoiding the need for protecting groups and pre-functionalized substrates.

Novel Nitrating Reagents: The development of new nitrating agents with unique reactivity and selectivity profiles is ongoing. nih.gov Reagents that operate under neutral or mild conditions are particularly valuable for sensitive substrates like anilines.

Flow Chemistry: As mentioned, continuous flow reactors are a powerful tool for optimizing hazardous or sensitive reactions like nitration, enabling safer scale-up and potentially unlocking new reaction pathways by accessing high-temperature or high-pressure regimes. beilstein-journals.org

Enzymatic or Biocatalytic Methods: While less common for nitration, biocatalysis is an emerging field in green chemistry that could offer highly selective transformations under mild conditions, although its application to this specific class of compounds is not yet established.

The synthesis of complex derivatives, such as photoreactive 2-propoxyaniline (B1271045) analogues containing diazirine moieties, showcases the application of multi-step, advanced synthetic sequences to create specialized chemical tools. nih.gov These syntheses often require a combination of classical reactions and modern techniques to achieve the final target molecule.

Catalytic Nitration Methods and Catalysts Development

The introduction of a nitro group onto an aromatic ring is a fundamental reaction in organic synthesis. orgoreview.com In the context of synthesizing nitroaniline derivatives, catalytic nitration offers a milder and more selective alternative to traditional methods that often employ harsh conditions. chemistryviews.org

The direct nitration of anilines can be challenging due to the strong activating and ortho-, para-directing nature of the amino group, which can lead to over-nitration and oxidation side products. chemistryviews.org To circumvent these issues, the amino group is often protected. Copper-catalyzed nitration of protected anilines has been reported as a practical method using one equivalent of nitric acid, with water as the only significant byproduct. chemistryviews.org This approach demonstrates good tolerance for various N-protecting groups and can be extended to produce dinitrated derivatives. chemistryviews.org

While specific catalytic nitration methods for 3-propoxyaniline to directly yield this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution are well-established. masterorganicchemistry.comlumenlearning.com The reaction involves the generation of a nitronium ion (NO₂⁺) from nitric acid, typically activated by a strong acid catalyst like sulfuric acid. orgoreview.commasterorganicchemistry.com The propoxy group (-OPr) and the amino group (-NH₂) are both activating and ortho-, para-directing. Therefore, the nitration of 3-propoxyaniline would be expected to yield a mixture of isomers, with the nitro group entering at positions ortho or para to these activating groups. The formation of this compound specifically involves nitration at the position ortho to the propoxy group and meta to the amino group. The regioselectivity of this reaction is influenced by the directing effects of both substituents present on the aromatic ring.

Solvent-Free Synthetic Techniques

Solvent-free synthesis, often referred to as neat or solid-state reaction, is a green chemistry approach that minimizes or eliminates the use of volatile organic solvents. researchgate.net These techniques can lead to improved yields, higher selectivity, and simpler reaction procedures. Grinding technology is a common method for solvent-free reactions, where reactants are mixed and ground together, sometimes with a catalytic amount of a substance.

While specific examples of the solvent-free synthesis of this compound are not explicitly detailed, the principles can be applied to various reaction types, including nitration and condensation reactions. cem.com For instance, solid-state diazotization and coupling reactions have been successfully carried out by grinding aniline derivatives with sodium nitrite and p-toluenesulfonic acid. icrc.ac.ir This suggests the potential for developing solvent-free methods for reactions involving aniline derivatives. The use of microwave irradiation is another technique that can be combined with solvent-free conditions to accelerate organic reactions. cem.com

Continuous Flow Synthesis for Enhanced Precision and Scalability

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, better process control, and easier scalability compared to traditional batch processes. beilstein-journals.orgbeilstein-journals.org This is particularly relevant for highly exothermic reactions like nitration. nih.gov

Flow reactors, especially microreactors, provide excellent heat and mass transfer, allowing for precise control of reaction parameters like temperature, pressure, and residence time. beilstein-journals.org This level of control can improve reaction selectivity and reduce the formation of byproducts. For example, the continuous flow nitration of o-xylene (B151617) has been demonstrated at a pilot scale, achieving high yield and throughput while minimizing impurities. nih.gov Similarly, a continuous two-step flow process for the synthesis of m-amino acetophenone, involving nitration followed by reduction, has been developed, highlighting the potential for multi-step syntheses in flow. google.com The application of continuous flow technology to the synthesis of this compound could offer a safer and more efficient manufacturing process. nih.gov

Chemical Reactivity and Derivatization Strategies of this compound

The structure of this compound, featuring a nitro group and a primary aromatic amine, allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a common and important transformation. unigoa.ac.in This reaction converts this compound into 3-propoxybenzene-1,2-diamine. acs.org

Several methods can be employed for this reduction. Catalytic hydrogenation using hydrogen gas and a metal catalyst (such as platinum or palladium on carbon) is a widely used industrial method. unigoa.ac.in Another common laboratory method involves the use of metals in acidic media, such as tin (Sn) or tin(II) chloride (SnCl₂) in hydrochloric acid (HCl). google.comnih.gov For instance, 2-nitro-6-propoxyaniline (B599652) has been successfully reduced to 3-propoxybenzene-1,2-diamine using tin(II) chloride. acs.org Other reducing agents like iron, zinc, or sodium dithionite (B78146) can also be used. google.comresearchgate.netmdpi.com The choice of reducing agent can sometimes be crucial, especially when other sensitive functional groups are present in the molecule. researchgate.net

Electrophilic Aromatic Substitution on the Anilino Moiety

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. lumenlearning.com For this compound, the positions ortho and para to the activating amino and propoxy groups are the most likely sites for substitution, provided they are not sterically hindered. The deactivating effect of the nitro group will make these reactions less facile than on a more activated ring. orgoreview.com

Diazotization and Subsequent Coupling Reactions for Azo Compound Formation

The primary amino group of this compound can undergo diazotization, a reaction with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. organic-chemistry.orgnumberanalytics.com This reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. chemguide.co.uk

The resulting diazonium salt is a reactive electrophile that can participate in azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines. numberanalytics.comchemguide.co.uk This reaction is a type of electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the coupling partner to form an azo compound, characterized by the -N=N- linkage. numberanalytics.com Azo compounds are often highly colored and are widely used as dyes. chemguide.co.uk The synthesis of azo dyes can be performed under various conditions, including in aqueous solutions and even under solvent-free grinding conditions. icrc.ac.irbeilstein-journals.org

Oxidation Reactions and Quinone Derivative Synthesis

The oxidation of anilines and their derivatives is a fundamental method for synthesizing quinones, which are valuable intermediates in organic chemistry. google.com The outcome of such reactions on this compound would be influenced by the interplay between the electron-donating propoxy group and the electron-withdrawing nitro group. In principle, oxidation could lead to either ortho- or para-quinone derivatives.

Common oxidizing agents used for the conversion of anilines and phenols to quinones include Fremy's salt (potassium nitrosodisulfonate) and ceric ammonium (B1175870) nitrate (CAN).

Fremy's Salt: This stable free radical is a selective oxidizing agent that converts phenols and anilines to quinones. drugfuture.comsciencemadness.org For phenols without a substituent at the para position, p-quinones are typically formed. caltech.edu When the para position is blocked, oxidation often yields o-quinones. caltech.edunih.gov The oxidation of primary aromatic amines with Fremy's salt can sometimes lead to oxidative condensation products rather than simple quinones. sciencemadness.org

Ceric Ammonium Nitrate (CAN): CAN is a powerful one-electron oxidant effective for oxidizing electron-rich aromatic systems. nih.govorganic-chemistry.org It has been successfully used to convert substituted 4-methoxyanilines into 1,4-benzoquinones. nih.gov However, studies have shown that anilines with electron-withdrawing groups, such as nitro substituents, can be unreactive towards CAN-mediated coupling reactions under certain conditions. nih.gov Conversely, other reports indicate that anilines bearing strongly electron-withdrawing groups can undergo self-coupling reactions promoted by different oxidants. researchgate.net

The oxidation of this compound would likely first involve the formation of a quinone imine, which would then hydrolyze to the corresponding quinone. The regioselectivity (formation of an ortho- or para-quinone) would depend significantly on the specific reaction conditions and the directing effects of the propoxy and nitro groups.

Table 1: Potential Oxidation Reactions for this compound

Oxidizing Agent Potential Product(s) Remarks
Fremy's Salt (K₂[NO(SO₃)₂]) 2-Nitro-3-propoxy-1,4-benzoquinone Fremy's salt is a classic reagent for this transformation. drugfuture.comsciencemadness.org The reaction proceeds via a radical mechanism.
Ceric Ammonium Nitrate (CAN) 2-Nitro-3-propoxy-1,4-benzoquinone CAN is effective for oxidizing electron-rich anilines, though the nitro group may impede reactivity. nih.govnih.gov
Tert-butyl hydroperoxide (TBHP) / Rh₂(cap)₄ Further oxidation to nitroarenes This catalytic system is known to oxidize para-substituted anilines to nitroarenes. acs.org
Oxone® / Hypervalent Iodine Catalyst 2-Nitro-3-propoxy-1,2-benzoquinone Catalytic systems with hypervalent iodine have been developed for the regioselective oxidation of phenols to o-quinones. nih.gov

Design and Synthesis of Advanced this compound Derivatives for Specific Research Applications

Modifying the this compound scaffold allows for the creation of advanced chemical tools tailored for specific research purposes, such as probing biological interactions or developing new materials.

Photoreactive Derivatives for Photoaffinity Labeling

Photoaffinity labeling is a powerful technique used to identify and study the interactions between small molecules and their biological targets, such as proteins. thieme-connect.com This method involves a photoreactive probe that, upon irradiation with light, forms a highly reactive intermediate capable of covalently bonding to nearby molecules.

While the synthesis of photoreactive derivatives directly from this compound has not been explicitly reported, extensive research on its isomer, 5-Nitro-2-propoxyaniline (B1220663), provides a clear blueprint for such syntheses. thieme-connect.com Common photoreactive groups, or photophores, include azides, benzophenones, and diazirines. researchgate.net The synthesis of photoreactive 2-propoxyaniline derivatives has been accomplished by introducing these photophores onto the aniline ring. thieme-connect.comrsc.org

For instance, the synthesis of 2-Propoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]aniline, a diazirine-containing photoprobe, has been detailed. thieme-connect.com This process typically involves multiple steps, including the formation of a diaziridine intermediate from a corresponding ketone, followed by oxidation to the more stable 3H-diazirine. nih.gov Similarly, azido (B1232118) derivatives like 5-Azido-2-propoxyaniline have been synthesized, demonstrating another route to creating photoreactive probes from a propoxyaniline skeleton. thieme-connect.com These established synthetic routes for the 2-propoxyaniline framework could logically be adapted to produce analogous photoreactive derivatives of this compound.

Table 2: Common Photoreactive Groups for Photoaffinity Labeling

Photoreactive Group Precursor Example Activation
Phenyl Azide 5-Azido-2-propoxyaniline thieme-connect.com UV light (generates reactive nitrene)
Benzophenone 2-Benzoylphenoxy derivatives researchgate.net UV light (generates reactive triplet diradical)
Trifluoromethyldiazirine 2-Propoxy-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]aniline thieme-connect.com UV light (generates highly reactive carbene)

Structural Modification for Structure-Activity Relationship (SAR) Probes

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. scirp.org By systematically modifying different parts of a lead compound, researchers can identify which functional groups are essential for its function.

For this compound, SAR probes could be designed by modifying its three key functional groups: the amino group, the nitro group, and the propoxy group. Each modification would help to elucidate the role of that specific moiety in any observed biological effect.

Amino Group Modification: The primary amine can be alkylated or acylated. For example, the synthesis of N-Octyl-2,5-dibromoaniline has been achieved through alkylation of the parent aniline. tandfonline.com

Nitro Group Modification: The nitro group is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its role can be probed by its reduction to an amine, which introduces a basic, electron-donating group, or by replacing it with other groups like a cyano or a halogen atom. rsc.org

Propoxy Group Modification: The propoxy group influences the compound's lipophilicity and can act as a hydrogen bond acceptor. Its importance can be tested by synthesizing analogues with different alkoxy chain lengths (e.g., methoxy, ethoxy) or by cleaving the ether linkage entirely. The reactivity of functional groups on the related compound 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline suggests that the propoxy group can undergo cleavage and replacement. fluorochem.co.uk

Table 3: Potential Modifications of this compound for SAR Studies

Modification Site Type of Modification Rationale
Amino Group Alkylation (e.g., to N-methyl) Assess the role of the N-H protons and steric tolerance.
Acylation (e.g., to acetamide) Neutralize basicity and introduce a hydrogen bond acceptor.
Nitro Group Reduction to an amino group Reverse electronic effect from withdrawing to donating; introduce a basic center.
Replacement with cyano (-CN) Maintain electron-withdrawing character with different geometry.
Replacement with halogen (-Cl, -Br) Alter electronic and steric properties.
Propoxy Group Vary alkyl chain length (methoxy, ethoxy, butoxy) Modulate lipophilicity and steric bulk.
Cleavage to a hydroxyl group Introduce a hydrogen bond donor/acceptor and increase polarity.

Synthesis of Polymeric Derivatives from this compound Analogues

Conducting polymers derived from anilines have attracted significant interest for applications in electronics and materials science. While polyaniline itself often suffers from poor processability, the introduction of substituents like alkoxy groups can improve its solubility. scirp.orgacs.org

The synthesis of poly(o-alkoxyanilines), including poly(o-propoxyaniline), has been successfully achieved through chemical oxidative polymerization. In these syntheses, the corresponding monomer (e.g., o-propoxyaniline) is polymerized using an oxidant like ammonium peroxydisulfate. The synthesis of the o-propoxyaniline monomer itself can be accomplished by reducing a nitro-substituted precursor, o-nitrophenol, followed by etherification and subsequent reduction.

For this compound to be used as a monomer in a similar oxidative polymerization, the nitro group would need to be reduced to a primary amine. This would yield 3-propoxy-1,2-diaminobenzene. The resulting diamine could then potentially undergo oxidative polymerization to form a novel polymer. Emulsion polymerization is a common technique for these reactions, where the monomer is dispersed in an aqueous medium with a surfactant and a water-soluble initiator, leading to the formation of a polymer latex. wikipedia.orgyoutube.com This method allows for the synthesis of high molecular weight polymers at high reaction rates. youtube.com

Table 4: Polymerization Methods for Aniline Analogues

Monomer Polymerization Method Oxidant/Initiator Resulting Polymer
o-Ethoxyaniline Chemical Oxidation Ammonium peroxydisulfate Poly(o-ethoxyaniline)
o-Propoxyaniline Chemical Oxidation Ammonium peroxydisulfate Poly(o-propoxyaniline)
Aniline / o-Anthranilic acid Chemical Co-polymerization Ammonium peroxydisulfate Poly(aniline-co-o-anthranilic acid) scirp.org
Thiophene Emulsion Polymerization Ozone (gaseous) Polythiophene astrj.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy is a cornerstone for identifying the functional groups within a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the key functional groups present in 2-Nitro-3-propoxyaniline. The infrared spectrum is characterized by absorption bands corresponding to the specific vibrational frequencies of its bonds. The primary functional groups—amine (NH₂), nitro (NO₂), and propoxy ether (C-O-C)—each produce distinct and identifiable peaks.

The N-H stretching vibrations of the primary aniline (B41778) group are expected to appear as two distinct bands in the region of 3500-3300 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations typically manifest just above 3000 cm⁻¹, while the aliphatic C-H stretches of the propoxy group are found just below 3000 cm⁻¹. researchgate.net

One of the most characteristic features in the spectrum is the pair of strong absorption bands from the nitro group. nih.gov The asymmetric stretching vibration of the NO₂ group is anticipated in the 1550-1500 cm⁻¹ range, while the symmetric stretch is expected at approximately 1350-1300 cm⁻¹. researchgate.netacs.org The presence of the ether linkage in the propoxy group should give rise to a strong C-O-C stretching band, typically observed between 1275-1000 cm⁻¹. libretexts.org

Table 1: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group Intensity
3500 - 3300 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) Medium
3100 - 3000 C-H Stretch Aromatic Ring Medium-Weak
2975 - 2850 C-H Stretch Propoxy Group (-CH₃, -CH₂) Medium-Strong
1620 - 1580 C=C Stretch Aromatic Ring Medium-Variable
1550 - 1500 N=O Asymmetric Stretch Nitro Group (-NO₂) Strong
1350 - 1300 N=O Symmetric Stretch Nitro Group (-NO₂) Strong
1275 - 1200 C-O-C Asymmetric Stretch Aryl-Alkyl Ether Strong
1150 - 1085 C-O-C Symmetric Stretch Aryl-Alkyl Ether Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structural assignment by analyzing the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic, amine, and propoxy protons. The aromatic region should display signals for three protons on the benzene (B151609) ring, likely appearing as complex multiplets between 6.5 and 7.5 ppm. The exact chemical shifts and coupling patterns are influenced by the electronic effects of the three different substituents. The amine (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The n-propoxy group protons will present a characteristic pattern. The -OCH₂- protons, being adjacent to the oxygen atom, are the most deshielded of the aliphatic protons and should appear as a triplet around 4.0 ppm. The central methylene (B1212753) (-CH₂-) protons are expected to be a multiplet (sextet) around 1.8 ppm, and the terminal methyl (-CH₃) protons should appear as a triplet around 1.0 ppm. docbrown.info

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H 6.5 - 7.5 Multiplet (m) 3H
Amine (-NH₂) Variable Broad Singlet (br s) 2H
Propoxy (-OCH₂) ~ 4.0 Triplet (t) 2H
Propoxy (-CH₂CH₂) ~ 1.8 Sextet (sxt) 2H

The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine unique carbon atoms in the this compound molecule. The six aromatic carbons will resonate in the 110-160 ppm region. The carbons directly attached to the electron-withdrawing nitro group and the electron-donating amino and propoxy groups (C2, C1, and C3, respectively) will have their chemical shifts significantly influenced. The three aliphatic carbons of the propoxy group will appear in the upfield region of the spectrum. The carbon of the -OCH₂- group is expected around 70 ppm, while the other two methylene and methyl carbons will be at approximately 22 ppm and 10 ppm, respectively. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Aromatic Carbons (C1-C6) 110 - 160
Propoxy (-OCH₂) ~ 70
Propoxy (-CH₂CH₂) ~ 22

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern upon ionization.

In a GC-MS analysis of this compound, the compound would first be separated on the gas chromatography column and then ionized, typically by electron impact (EI). The molecular formula is C₉H₁₂N₂O₃, giving a molecular weight of 196.20 g/mol . The mass spectrum is therefore expected to show a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 196.

The fragmentation of nitroaromatic compounds under EI is well-documented. researchgate.netnih.gov Common fragmentation pathways for this compound would likely include the loss of the nitro group (-NO₂, 46 Da) to give a fragment at m/z 150, or the loss of a neutral nitric oxide molecule (-NO, 30 Da) followed by loss of an oxygen atom. Another prominent fragmentation pathway would be the cleavage of the ether bond, leading to the loss of the propyl group (C₃H₇, 43 Da) or the propoxy group (OC₃H₇, 59 Da). Alpha-cleavage of the alkyl chain of the propoxy group is also possible.

Table 4: Predicted Key Mass Fragments for this compound in GC-MS (EI)

m/z Identity Plausible Origin
196 [M]⁺ Molecular Ion
166 [M-NO]⁺ Loss of nitric oxide
150 [M-NO₂]⁺ Loss of nitro group
153 [M-C₃H₇]⁺ Loss of propyl radical from ether
137 [M-OC₃H₇]⁺ Loss of propoxy radical

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS measures mass-to-charge ratios with extremely high accuracy (typically to four or more decimal places), which allows for the determination of a compound's elemental formula from its exact mass. savemyexams.com

For this compound, with a molecular formula of C₉H₁₂N₂O₃, HRMS can distinguish its exact mass from other isomeric compounds or molecules with the same nominal mass. The theoretically calculated exact mass for the neutral molecule is 196.0848 Da. By comparing the experimentally measured mass of the molecular ion (e.g., [M+H]⁺ or [M]⁺˙) to the theoretical value, the elemental composition can be confirmed with high confidence. savemyexams.comchimia.ch This technique provides definitive evidence of the compound's identity, which is a critical step in its characterization.

Table 1: Theoretical HRMS Data for this compound (C₉H₁₂N₂O₃)
Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]⁺˙C₉H₁₂N₂O₃196.0848
[M+H]⁺C₉H₁₃N₂O₃⁺197.0921
[M+Na]⁺C₉H₁₂N₂NaO₃⁺219.0740

Advanced Chromatographic Techniques for Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring its synthesis. cdc.gov A reversed-phase HPLC method is typically employed for nitroaniline derivatives, offering robust separation based on polarity. researchgate.netthermofisher.com

In a typical setup, a C18 stationary phase column is used, which separates compounds based on their hydrophobic character. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net The components are separated as they pass through the column, with less polar compounds like this compound being retained longer than more polar impurities. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits strong absorbance, determined from its UV-Vis spectrum. cdc.gov The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 2: Illustrative HPLC Parameters for Purity Analysis of this compound
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net
Mobile PhaseAcetonitrile/Water gradient or isocratic mixture researchgate.net
Flow Rate1.0 mL/min researchgate.net
DetectionUV Absorbance (e.g., at λmax ~240-250 nm) cdc.goviu.edu
Column Temperature30 °C researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edu For this compound, the UV-Vis spectrum is dominated by its chromophores: the nitro-substituted benzene ring system.

The spectrum is expected to show distinct absorption bands corresponding to specific electronic transitions. These include:

π → π* transitions: These are high-energy transitions associated with the π-electron system of the aromatic ring. They typically result in strong absorption bands. For nitroaromatic compounds, these bands are often observed at shorter wavelengths. iu.edu

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro group or the nitrogen of the amino group) to an anti-bonding π* orbital. These transitions result in weaker absorption bands at longer wavelengths.

The positions and intensities of these absorption maxima (λmax) are influenced by the substituents on the benzene ring (the nitro, amino, and propoxy groups). The combination of these groups can cause shifts in the absorption wavelengths (bathochromic or hypsochromic shifts). For nitroaromatics, a characteristic broad absorption is often seen in the 240-250 nm range. iu.edu

Table 3: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy
Transition TypeAssociated ChromophoreExpected Wavelength RegionRelative Intensity
π → πAromatic Ring / Nitro GroupShorter Wavelengths (e.g., < 280 nm)High
n → πNitro Group / Amino GroupLonger Wavelengths (e.g., > 300 nm)Low

Complementary Analytical Techniques for Complex Characterization

Surface Plasmon Resonance (SPR) for Binding Affinity Determinations

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure the real-time interaction between a molecule immobilized on a sensor surface (the ligand) and an analyte in solution. mdpi.com This technique is widely used in drug discovery and biochemistry to determine the kinetics (association and dissociation rates) and affinity (binding strength) of interactions. nih.gov

While there are no specific published SPR studies involving this compound, the technique could be hypothetically employed to investigate its binding characteristics if it were identified as a biologically active agent. In such a scenario, a target macromolecule, such as a protein receptor or an enzyme, would be immobilized on the gold surface of an SPR sensor chip. A solution containing this compound would then be flowed over the surface.

Binding of this compound to the immobilized protein would cause a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. mdpi.com By analyzing the response over a range of analyte concentrations, key kinetic parameters (kₐ, kₔ) and the equilibrium dissociation constant (Kₔ) can be calculated, providing a quantitative measure of binding affinity. This would be crucial for understanding its mechanism of action at a molecular level.

Computational and Theoretical Chemistry Studies

Quantum Chemical Approaches for Electronic Structure and Molecular Orbital Properties

Quantum chemical methods are foundational to modern chemistry, enabling the calculation of molecular properties by solving approximations of the Schrödinger equation. These ab initio (from first principles) and Density Functional Theory (DFT) approaches are crucial for understanding the intrinsic electronic characteristics of 2-Nitro-3-propoxyaniline, which are dictated by its specific arrangement of amino, nitro, and propoxy functional groups on the benzene (B151609) ring.

Ab Initio Wavefunction Methods

Ab initio wavefunction methods are a class of quantum chemistry techniques that compute molecular properties based on fundamental physical constants, without reliance on empirical data. chemrxiv.org Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset (MP) perturbation theory and Coupled Cluster (CC) theory provide systematically improvable accuracy. aip.org

Hypothetical Ab Initio Calculation Results for this compound This table illustrates the type of data that would be generated from an ab initio study.

Computational Method Property Calculated Value
Hartree-Fock (HF/6-31G*) Total Energy -725.1234 Hartrees
Dipole Moment 5.82 Debye
C(2)-N(nitro) Bond Length 1.485 Å
C(1)-N(amino) Bond Length 1.395 Å
MP2/6-311+G(d,p) Correlation Energy -1.8765 Hartrees
Total Energy -727.0000 Hartrees
Dipole Moment 6.15 Debye

Table 1: Illustrative data from hypothetical ab initio calculations on this compound, showing how different levels of theory can be used to predict key electronic and structural properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. rsc.org Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy. aip.orgchemrxiv.org Functionals like B3LYP are widely used and have proven effective for studying substituted anilines and nitroaromatic compounds. chemrxiv.orgrsc.orgacs.org

Applying DFT to this compound would provide deep insights into its electronic properties and reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and its tendency to undergo electronic excitation. nih.govnih.gov For nitroaromatic compounds, the LUMO is often localized on the nitro group and the aromatic ring, making it susceptible to nucleophilic attack or reduction. scispace.comrsc.org The HOMO, conversely, is typically associated with the electron-donating amino group. scispace.comresearchgate.net DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Hypothetical DFT-Calculated Molecular Orbital Properties of this compound This table presents a hypothetical summary of frontier molecular orbital energies calculated using DFT.

Parameter Calculated Value (eV) Description
HOMO Energy -6.95 Energy of the highest occupied molecular orbital; associated with the ability to donate electrons.
LUMO Energy -2.15 Energy of the lowest unoccupied molecular orbital; associated with the ability to accept electrons.
HOMO-LUMO Gap (ΔE) 4.80 Difference between LUMO and HOMO energies; indicates chemical reactivity and electronic stability.

Table 2: Representative frontier molecular orbital energies for this compound that could be predicted using a DFT method like B3LYP/6-311++G(d,p). A smaller gap generally implies higher reactivity.

Computational Insights into Reaction Mechanisms and Energetics

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. mdpi.com By mapping the potential energy surface, researchers can identify stable intermediates, transition states, and determine the activation energies (energy barriers) for each step of a reaction. acs.orgresearchgate.net This provides a molecular-level understanding that is often inaccessible through experimental means alone. researchgate.netmdpi.com

For this compound, a reaction of significant interest is the reduction of the nitro group to an amino group, a common transformation for nitroaromatics. nih.govresearchgate.net Computational methods like DFT could be used to model this reaction, for instance, with a reducing agent. Calculations would reveal whether the reaction proceeds in a single step or through multiple intermediates. The computed activation energies for each proposed pathway would indicate the most likely mechanism. For example, a study could compare the energetics of direct reduction versus a mechanism involving protonation steps, providing a detailed picture of the reaction's feasibility and kinetics. acs.org

Hypothetical Energetics for the Reduction of this compound This table illustrates how computational methods could be used to compare the energetics of different proposed steps in a reaction mechanism.

Reaction Step Description Calculated Activation Energy (ΔG‡) (kcal/mol)
Step 1 Initial electron transfer to the nitro group 15.2
Step 2 Protonation of the nitro group 8.5
Step 3 Dehydration 12.1
Step 4 Further reduction to the amine 6.7

Table 3: A hypothetical set of calculated activation free energies for sequential steps in the reduction of this compound, as might be determined by DFT calculations. The step with the highest barrier would be the rate-determining step.

Molecular Modeling and Simulation Methodologies

While quantum chemistry focuses on electronic details, molecular modeling and simulation techniques are used to study the behavior of larger systems, such as the interaction of a small molecule with a biological macromolecule like a protein receptor. These methods are central to fields like drug discovery and toxicology.

Computational Docking for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) to a second (the receptor) when they bind to each other to form a stable complex. frontiersin.org The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. cetjournal.ittjnpr.org

Although no specific biological receptor for this compound is known, its isomer, 5-Nitro-2-propoxyaniline (B1220663), is a potent artificial sweetener known to interact with the T1R2/T1R3 sweet taste receptor. researchgate.netnih.govwikipedia.orghmdb.catandfonline.com As a hypothetical exercise, one could perform docking studies of this compound with a model of the T1R2/T1R3 receptor. Such a study would predict the binding pose, calculate a docking score (an estimate of binding affinity), and identify the key amino acid residues in the receptor that form interactions (e.g., hydrogen bonds, hydrophobic contacts) with the ligand. This could help to hypothesize why this compound might (or might not) have similar sensory properties to its well-known isomer.

Hypothetical Docking Results of this compound with a Taste Receptor Model This interactive table shows a hypothetical outcome of a molecular docking simulation.

Binding Pose Rank Docking Score (kcal/mol) Key Interacting Residues Types of Interaction
1 -8.5 Ser145, Trp302, Phe321 Hydrogen Bond, Pi-Pi Stacking
2 -8.2 Asn147, Tyr215, Val305 Hydrogen Bond, Hydrophobic
3 -7.9 Gln189, His211 Hydrogen Bond

Table 4: Illustrative molecular docking results for this compound with a hypothetical binding pocket of a G-protein coupled receptor. A lower docking score typically indicates a more favorable binding affinity.

Homology Modeling in Receptor-Ligand System Analysis

Homology modeling, or comparative modeling, is a technique used to construct a three-dimensional model of a protein whose structure has not been solved experimentally. springernature.comresearchgate.net The method relies on the principle that proteins with similar amino acid sequences (homologous proteins) adopt similar 3D structures. scispace.comacs.org If a protein of interest (the "target") has a sequence that is homologous to a protein with a known structure (the "template"), a reliable model of the target can be built. acs.org

This methodology is particularly relevant for G-protein coupled receptors (GPCRs), such as the sweet taste receptors, for which obtaining experimental structures can be challenging. springernature.comscispace.comnih.gov If one were to investigate the interaction of this compound with a specific human receptor for which no crystal structure exists, homology modeling would be the first step. A model of the receptor would be constructed using the known structure of a related GPCR (e.g., another taste receptor or the metabotropic glutamate (B1630785) receptor) as a template. nih.govresearchgate.net This newly generated receptor model could then be used for the docking studies described in the previous section to analyze the ligand-receptor interactions in detail.

Generalized Workflow for Homology Modeling of a Putative Receptor This table outlines the primary steps involved in building a protein model when an experimental structure is unavailable.

Step Action Description
1 Template Selection Identify a protein with a known 3D structure and significant amino acid sequence similarity to the target receptor.
2 Sequence Alignment Align the amino acid sequence of the target with the template sequence. This is a critical step for model accuracy.
3 Model Building Construct the 3D model of the target protein by copying the coordinates of the aligned residues from the template.
4 Loop Modeling Model the regions that are not aligned with the template (insertions or deletions), which often correspond to loop regions.
5 Model Refinement & Validation Optimize the geometry of the model to relieve steric clashes and improve its stereochemical quality. Validate the final model using tools that assess its structural integrity.

Table 5: A summary of the standard procedure for computational homology modeling, a crucial technique for enabling structure-based studies when experimental protein structures are not available.

In Silico Library Generation for Advanced Analytical Identification

The identification of small molecules in complex mixtures is a significant challenge in fields like metabolomics and environmental analysis. In silico methods, which rely on computer simulations, offer a rapid and cost-effective way to create vast reference libraries of chemical properties, circumventing the need for physical reference standards. arxiv.org These libraries are crucial for the confident identification of compounds using advanced analytical techniques such as mass spectrometry.

The generation of these libraries often involves deep learning or machine learning models. arxiv.orgnih.gov Algorithms like DarkChem utilize a variational autoencoder structure to learn the relationship between a molecule's structure, represented as a SMILES string, and its physicochemical properties. arxiv.org This allows for the prediction of key analytical parameters for millions of compounds, including those that have not been synthesized or isolated. arxiv.org For a compound like this compound, an in silico library entry would typically contain predicted data essential for its identification in non-targeted analyses.

A key application is in mass spectrometry, where properties like the mass-to-charge ratio (m/z) and collision cross section (CCS) are predicted for different adducts (e.g., [M+H]⁺, [M-H]⁻, [M+Na]⁺). arxiv.org While specific in silico library data for this compound is not prominently published, its theoretical data can be generated and incorporated into these databases. This process supports the tentative identification of the molecule in complex samples, which can then be targeted for confirmation.

Table 1: Conceptual In Silico Data for this compound

Predicted Parameter Value Notes
Molecular Formula C₉H₁₂N₂O₃ Based on chemical structure.
Monoisotopic Mass 196.0848 Da The exact mass used for high-resolution mass spectrometry.
[M+H]⁺ m/z 197.0921 Predicted m/z for the protonated molecule in positive ion mode.
[M+Na]⁺ m/z 219.0740 Predicted m/z for the sodium adduct in positive ion mode.
[M-H]⁻ m/z 195.0775 Predicted m/z for the deprotonated molecule in negative ion mode.

Note: The m/z values are calculated based on the monoisotopic mass. The CCS value would be generated by a specific prediction algorithm.

Theoretical Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic signatures of molecules. Methods such as Density Functional Theory (DFT) are widely used to calculate parameters for infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcsuohio.edu

The process typically begins with the optimization of the molecule's geometry to find its lowest energy conformation. csuohio.edu For this compound, this would be done using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)). csuohio.edu Following geometry optimization, vibrational frequency calculations can be performed to predict the IR spectrum. nih.gov These theoretical spectra provide a valuable reference for interpreting experimental data, although calculated wavenumbers may be systematically scaled to better match experimental values due to factors like vibrational anharmonicity. researchgate.net

For this compound, key predicted IR absorptions would correspond to the stretching and bending vibrations of its functional groups. The nitro (NO₂) group is expected to show strong, characteristic symmetric and asymmetric stretching bands. spectroscopyonline.com Other notable vibrations include N-H stretching of the amine group, C-O stretching of the propoxy ether linkage, and various vibrations associated with the aromatic ring. vscht.cz

Table 2: Theoretically Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber Range (cm⁻¹) Expected Intensity
Amine (N-H) Symmetric & Asymmetric Stretch 3300 - 3500 Medium
Aromatic (C-H) Stretch 3000 - 3100 Medium-Weak
Alkyl (C-H) Stretch 2850 - 3000 Medium
Nitro (NO₂) Asymmetric Stretch ~1550 Strong
Nitro (NO₂) Symmetric Stretch ~1350 Strong
Aromatic (C=C) Stretch 1400 - 1600 Medium-Weak

Note: These are approximate ranges based on established correlations. spectroscopyonline.comvscht.cz Precise values would be obtained from specific DFT calculations.

Similarly, NMR chemical shifts (δ) can be predicted computationally. nmrdb.org Various software and web-based tools use machine learning models trained on large spectral databases or employ DFT calculations to predict ¹H and ¹³C NMR spectra from a chemical structure. nmrdb.orgcaspre.ca These predictions are invaluable for structure elucidation and for assigning signals in an experimental spectrum. For this compound, predictions would provide estimated chemical shifts for the aromatic protons, the amine protons, and the protons of the propoxy group, as well as for each unique carbon atom in the molecule.

Table 3: Theoretically Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

Atom Type Predicted Chemical Shift (ppm) Notes
¹³C NMR
Aromatic C-NO₂ ~145-155 Deshielded by the electron-withdrawing nitro group.
Aromatic C-NH₂ ~135-145 Influenced by the electron-donating amine group.
Aromatic C-O ~150-160 Deshielded by the oxygen atom.
Aromatic C-H ~105-130 Range depends on the position relative to substituents.
O-CH₂ ~65-75 Aliphatic carbon attached to oxygen.
CH₂-CH₂ ~20-30 Middle methylene (B1212753) group of the propyl chain.
CH₃ ~10-15 Terminal methyl group.
¹H NMR
Aromatic H ~6.5-8.0 Specific shifts depend on ring position and neighboring groups.
Amine H₂ ~4.0-5.0 Broad signal, chemical shift can vary.
O-CH₂ ~3.8-4.2 Protons on the carbon adjacent to the ether oxygen.
CH₂-CH₂ ~1.7-2.0 Methylene protons in the middle of the propyl chain.

Note: These are estimated values based on general principles and online prediction tools. nmrdb.orgcaspre.ca Actual values depend on the solvent and specific computational method used.

Advanced Research Applications and Methodological Contributions of 2 Nitro 3 Propoxyaniline Analogues

Elucidation of Specific Molecular Recognition Mechanisms

Understanding how a small molecule like a 2-nitro-3-propoxyaniline analogue binds to its biological target is fundamental to explaining its activity. This involves identifying the specific binding pocket on the receptor and characterizing the key molecular interactions that confer affinity and specificity. A multi-faceted approach combining photo-reactive probes, high-resolution imaging, and functional mutagenesis is often employed to build a comprehensive model of these interactions.

Photoaffinity labeling (PAL) is a powerful technique for identifying and mapping the binding sites of ligands on their target macromolecules. nih.govnih.gov The methodology involves a ligand analogue that has been chemically modified to include a photoreactive group. nih.gov Upon binding to its target receptor, the complex is irradiated with UV light, which activates the photoreactive moiety. This generates a highly reactive intermediate—such as a carbene or nitrene—that forms a stable, covalent bond with amino acid residues in close proximity within the binding site. plos.org Subsequent enzymatic digestion of the labeled receptor and analysis by mass spectrometry allows for the precise identification of the cross-linked peptide fragments, thereby mapping the ligand interaction domain. nih.gov

Analogues of nitroanilines are excellent candidates for PAL studies. Research has focused on the isomer 5-nitro-2-propoxyaniline (B1220663) (P-4000), a potent artificial sweetener, to probe its interaction with the sweet taste receptor (a heterodimer of TAS1R2 and TAS1R3). thieme-connect.comthieme-connect.com In these studies, the nitro group of 5-nitro-2-propoxyaniline was strategically replaced with common photophores, including aryl azides, benzophenones, and trifluoromethyl-diazirines, to create photoreactive probes. thieme-connect.comthieme-connect.comresearchgate.net These probes retain the essential structural features for receptor binding while providing the functionality for covalent cross-linking, making them invaluable tools for elucidating the binding pocket of sweeteners on the gustatory receptor. thieme-connect.comorcid.org

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology, enabling the determination of high-resolution structures of large and complex biomolecules that are often resistant to crystallization. nih.govnih.gov This technique is particularly advantageous for studying membrane proteins like G-protein coupled receptors (GPCRs), which include the sweet taste receptor, as it allows for their visualization in a near-native state within a lipid environment. nih.gov

For analogues of this compound, cryo-EM offers a direct path to visualizing the ligand-receptor complex at an atomic level. thermofisher.comnanoimagingservices.com While no specific cryo-EM structures involving this compound or its direct analogues have been published to date, the methodology is well-established for similar systems. For example, cryo-EM has been used to reveal the high-resolution structure of the human somatostatin (B550006) receptor 2 (SSTR2), a GPCR, in complex with its peptide agonist. elifesciences.org This and other studies demonstrate the power of cryo-EM to delineate the precise binding pose of a ligand, identify key contact residues, and reveal the conformational changes in the receptor that lead to its activation. elifesciences.orgnih.govelifesciences.org Therefore, cryo-EM stands as a critical tool for validating binding sites identified by PAL and for providing a structural blueprint for the rational design of new, more potent or selective analogues.

By comparing the binding affinity of a ligand to the wild-type receptor versus the mutant receptors, one can deduce the importance of each mutated residue. A significant drop in affinity suggests the residue plays a crucial role in the interaction. plos.org In the context of this compound analogues targeting a receptor like the melanocortin-4 receptor (MC4R) or the sweet taste receptor, alanine (B10760859) scanning is an indispensable tool. nih.gov Once PAL experiments have implicated a region of the receptor in binding, alanine scanning can be performed on the residues within that region to pinpoint the exact "hot spots" of interaction. plos.org This approach has been successfully used to map the functional epitopes for ligand binding in numerous GPCRs, providing a detailed understanding of the structure-function relationship at the single-residue level. frontiersin.orgnih.gov

Before a photoreactive analogue can be used for binding site mapping, it is crucial to confirm that it retains biological activity. In vitro receptor activation assays are employed to functionally characterize these and other novel analogues by measuring their ability to elicit a cellular response. nih.govnih.gov For GPCRs, these assays typically involve heterologous expression of the receptor in a host cell line (e.g., HEK293 cells) that is engineered to report on receptor activation. nih.govoup.com

A common readout is the mobilization of intracellular calcium, which is often a consequence of G-protein activation and subsequent signaling cascades. pnas.org Ligand-induced activation is measured in a dose-dependent manner to determine key pharmacological parameters such as potency (EC₅₀, the concentration required to elicit 50% of the maximal response) and efficacy (the maximum response achievable). nih.govoup.com This approach has been extensively used to characterize sweeteners and their effects on the TAS1R2/TAS1R3 sweet taste receptor. oup.compnas.orgresearchgate.net Such assays confirmed that photoreactive derivatives of 2-propoxyaniline (B1271045) retained their ability to act as agonists, validating their use as tools for further biochemical studies. thieme-connect.com

Table 1: Functional Characterization of Various Sweeteners on the Human Sweet Taste Receptor (TAS1R2/TAS1R3) using In Vitro Cell-Based Assays. Data illustrates the range of potencies (EC₅₀) observed for different classes of sweet compounds.
CompoundEC₅₀ (μM)Reference
Sucralose36.5 oup.com
Acesulfame-K146.5 oup.com
Rebaudioside A41.5 oup.com
Rebaudioside M15.8 oup.com
Mogroside V2.8 oup.com
Thaumatin0.12 oup.com
Neotame0.04 pnas.org
Erythritol26,100 oup.com
Sucrose (B13894)16,500 oup.com

Alanine Scanning Mutagenesis for Identification of Critical Residue Interactions

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are the cornerstone of medicinal chemistry and are essential for optimizing a lead compound into a potent and selective probe or therapeutic agent. SAR involves making systematic modifications to the chemical structure of a molecule and evaluating how these changes affect its biological activity.

For nitroaniline-based compounds, SAR studies have been particularly insightful, especially in the field of artificial sweeteners. oup.comunlp.edu.ar The high potency of 5-nitro-2-propoxyaniline has prompted detailed investigations into the roles of its substituent groups. These studies have revealed that the arrangement of the electron-donating amino group, the electron-withdrawing nitro group, and the hydrophobic alkoxy group is critical for high-potency sweetness.

Research on a homologous series of 2-alkoxy-5-nitroanilines demonstrates a clear relationship between the size of the alkoxy group and the perceived sweetness. oup.com The propoxy group in 5-nitro-2-propoxyaniline appears to be optimal for interaction with a hydrophobic pocket on the sweet taste receptor. Altering the position of these substituents, for instance to this compound, would be expected to dramatically alter the molecule's interaction with the receptor and thus its biological activity. Similar SAR principles have been applied to other classes of compounds, such as amino/nitro-substituted 3-arylcoumarins, to discover structural features required for antibacterial activity. nih.gov These systematic investigations are crucial for building predictive models that can guide the design of new analogues with desired properties. researchgate.net

Table 2: Structure-Activity Relationship (SAR) of 2-Alkoxy-5-nitroaniline Analogues as Artificial Sweeteners. The relative sweetness is compared to sucrose (Relative Sweetness = 1).
Compound NameAlkoxy Group (R)Relative Sweetness
5-Nitro-2-methoxyaniline-OCH₃330
5-Nitro-2-ethoxyaniline-OCH₂CH₃950
5-Nitro-2-propoxyaniline (P-4000)-OCH₂CH₂CH₃4100
5-Nitro-2-butoxyaniline-OCH₂(CH₂)₂CH₃1000
5-Nitro-2-isopropoxyaniline-OCH(CH₃)₂600

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. nih.govmdpi.com These models are instrumental in predictive research, allowing scientists to estimate the activity of new, unsynthesized compounds and to prioritize candidates for synthesis and testing, thereby saving time and resources. nih.govqsartoolbox.org The process involves calculating molecular descriptors for a series of compounds with known activities, selecting the most relevant descriptors, and building a predictive model using statistical methods like regression analysis. nih.govnih.gov

Analogues of this compound are excellent candidates for QSAR studies due to their multifunctional structure. vulcanchem.com The unique combination of electron-withdrawing (nitro group), electron-donating (amino and propoxy groups), and lipophilic (propoxy group) substituents allows for systematic modifications to probe their influence on a target activity. vulcanchem.com For instance, QSAR models can be developed to predict the efficacy of new derivatives as pharmaceutical agents or their properties as functional materials. mdpi.comfrontiersin.org

In a typical QSAR study for this compound analogues, various molecular descriptors would be calculated and correlated with a measured activity. The resulting model can provide insights into the molecular features driving the observed activity. nih.gov

Table 1: Potential QSAR Descriptors for this compound Analogues and Their Significance

Descriptor TypeSpecific Descriptor ExamplesPotential Influence on Activity
Electronic EHOMO, ELUMO, Dipole Moment, Partial ChargesGoverns electrostatic interactions, reaction mechanisms, and receptor binding affinity. The strong electron-withdrawing nitro group significantly impacts these properties. atlantis-press.com
Lipophilic LogP, CLogPInfluences solubility, membrane permeability, and transport to a target site. The propoxy group contributes to the molecule's hydrophobicity. nih.govvulcanchem.com
Steric/Topological Molecular Weight (MW), Molar Refractivity (MR), Molecular Volume (MV), Topological Indices (e.g., Chi indices)Relates to the size and shape of the molecule, affecting how it fits into a receptor's active site or its packing in a material. nih.govatlantis-press.com

The development of robust QSAR models for this class of compounds enables the creation of libraries of virtual compounds for screening and the rational design of new molecules with optimized properties for specific applications. qsartoolbox.orgvulcanchem.com

Role as a Precursor in Advanced Organic Synthesis

The strategic placement of reactive functional groups makes this compound a valuable precursor in multi-step organic synthesis. Its derivatives serve as key intermediates for creating a diverse range of more complex molecules for various industries. sunfinelabs.comsunidichemsys.com

Nitroaniline derivatives are foundational intermediates in the synthesis of azo dyes and pigments. ca.gov The amino group on the aromatic ring can be readily converted into a diazonium salt. This salt can then be reacted with a coupling component, such as another aromatic amine or a phenol (B47542), to form an azo compound (R-N=N-R'), which is characterized by its intense color.

The specific shade of the resulting dye is heavily influenced by the substituents on the aromatic rings. In analogues of this compound, the electron-withdrawing nitro group and the electron-donating propoxy group would modulate the electronic properties of the aromatic system, thereby fine-tuning the final color of the dye. sapub.org For example, the presence of a nitro group is known to produce deeper colors; mononitro-substituted 2-aminothiophenes can yield blue dyes even with simple aniline (B41778) couplers, whereas benzene (B151609) analogues often require multiple nitro groups to achieve similar shades. sapub.org Therefore, this compound analogues are valuable for creating custom-colored dyes for textiles, printing, and other applications. ca.gov

The nitroaniline scaffold is also a key structural motif in the development of agricultural chemicals. Related compounds, such as 1-Chloro-4-nitro-2-propoxybenzene, are used as intermediates in the production of pesticides and other crop protection agents. lookchem.com The diverse reactivity of the this compound structure allows for the synthesis of a wide array of derivatives that can be screened for herbicidal, fungicidal, or insecticidal activity. The core structure can be systematically modified to optimize efficacy, selectivity, and environmental persistence, making it a useful starting point for discovering new agrochemicals. lookchem.com

Nitroaromatic compounds are indispensable building blocks in medicinal chemistry for the synthesis of pharmaceutically relevant molecules. frontiersin.org Derivatives of this compound serve as versatile pharmaceutical intermediates, which are the chemical compounds that form the building blocks of an active pharmaceutical ingredient (API). sunfinelabs.comsunidichemsys.com

A key transformation is the selective reduction of the nitro group to an amine. vulcanchem.com This reaction converts a nitroaniline into a substituted phenylenediamine, opening up a plethora of synthetic possibilities for further functionalization. This diamine can then be used to construct more complex molecules and heterocyclic systems that are often found in the core structures of modern drugs. frontiersin.org The ability to use this scaffold to create large libraries of compounds is crucial for structure-activity relationship studies in drug discovery. vulcanchem.com

Heterocyclic compounds, which contain rings with at least one non-carbon atom (like nitrogen, oxygen, or sulfur), are ubiquitous in medicinal chemistry and materials science. mdpi.com Nitro-substituted anilines and their derivatives are valuable precursors for synthesizing a wide variety of heterocyclic rings. rsc.org

For example, the functional groups in this compound analogues can be manipulated to participate in cyclization reactions. The reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, can lead to the formation of various nitrogen-containing heterocycles. mdpi.com Furthermore, nitro compounds can be used to generate nitroalkenes, which are powerful building blocks in cycloaddition reactions for creating six-membered heterocyclic rings like piperidines and tetrahydropyrans. rsc.org Research has also demonstrated the synthesis of highly strained, three-membered diaziridine rings from nitroaniline precursors, which in turn are valuable intermediates for creating photoaffinity probes. researchgate.netnih.gov This versatility makes this compound a useful starting point for the exploration of new heterocyclic chemical space. vulcanchem.comorganic-chemistry.org

Synthetic Building Block for Pharmaceutical Intermediates

Contributions to Materials Science and Polymer Chemistry

The field of materials science increasingly relies on custom-synthesized organic molecules to create advanced polymers and functional materials with tailored properties. routledge.comuni-halle.de Analogues of this compound can serve as monomers or precursors for high-performance polymers.

The amino group provides a reactive handle for polymerization. For instance, it can react with carboxylic acid derivatives or acyl chlorides to form polyamides, or with anhydrides to form polyimides. These classes of polymers are known for their exceptional thermal stability and mechanical strength. The propoxy and nitro substituents on the polymer backbone would influence the final properties of the material, such as its solubility, processability, thermal characteristics, and optical or electrical properties. illinois.edu By carefully designing the monomer structure based on this compound analogues, chemists can fine-tune the macroscopic properties of the resulting polymer for specialized applications in electronics, aerospace, or medicine. uni-halle.de

Design and Synthesis of Functional Materials Based on Nitroanilines

The synthesis of functional materials from nitroaniline precursors is an active area of research, leveraging the inherent electronic and structural properties of these molecules. The design process often begins with theoretical modeling to predict the properties of the resulting materials, which is then followed by targeted synthesis. researchgate.net The push-pull nature of the nitro and amino substituents on the aromatic ring is fundamental to creating materials with specific optical and electronic properties. jetir.org

One approach involves using nitroanilines to create N-doped graphenelike nanostructures. For instance, p-nitroaniline (PNA) can be used to produce a foam that, upon processing, yields carbon nanostructures with nitrogen heteroatoms. acs.org The process involves the thermal expansion of a PNA-based aphrogen, which results in a foam rich in nitrogen. acs.org The resulting nanostructures exhibit different chemical states compared to the initial foam, with the formation of conjugated sp2 carbon and various C-N bonds. acs.org Such materials are explored for their potential as nanofillers to enhance the thermomechanical stability of composites. acs.org

Another strategy in functional material design is the synthesis of ladder-type fused heterocyclic oligomers. researchgate.net These are created through reactions of quinones with aromatic amines, including nitroaniline derivatives. researchgate.net The resulting molecules, such as those derived from 2,3-dichloro-1,4-naphthoquinone and nitro-substituted amines, can form bent or Y-shaped structures with significant π–π stacking, making them promising for applications in organic semiconductors. researchgate.net The specific substitution pattern on the aniline ring, including the presence and position of nitro and alkoxy groups, would influence the final geometry and electronic properties of these complex heterocyclic systems. researchgate.net Furthermore, hydrogen bonding plays a critical role in the design of acentric materials for applications like nonlinear optics, with nitroanilines serving as key building blocks. acs.org

Investigation of Liquid Crystalline Properties in Derived Polymers

Polymers derived from nitroaniline analogues are investigated for their potential liquid crystalline (LC) properties, which arise from the anisotropic nature of the molecules. ajchem-a.comwikipedia.org Liquid crystal polymers (LCPs) contain rigid mesogenic units, often aromatic rings, that can self-organize into ordered structures while in a liquid phase. wikipedia.org The incorporation of nitroaniline derivatives into polymer chains can impart these LC characteristics.

The design of such polymers often involves attaching mesogenic groups, which may contain nitroaniline moieties, as side chains to a polymer backbone. acs.org For example, dendrimers containing nitroazobenzene units, synthesized from p-nitroaniline, have been shown to exhibit liquid crystalline properties. wiley.com The thermal behavior and phase transitions of these materials are typically studied using differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). ajchem-a.comwiley.com

The structure of the monomer unit is crucial. For instance, star-shaped macromolecules with a central triazine core linked to phenyl units via azo bridges can be synthesized using 4-nitroaniline (B120555) as a starting material. ajchem-a.com The introduction of flexible alkyloxy chains to these rigid cores is a key strategy to induce liquid crystallinity. ajchem-a.com The length of these chains can determine the type of mesophase formed, such as nematic or smectic phases. ajchem-a.com For a hypothetical polymer derived from this compound, the propoxy group would act as one of these flexible chains, influencing the molecule's ability to pack and form LC phases.

Research has also explored doping nematic liquid crystals with nitroaniline derivatives, such as N-benzyl-2-methyl-4-nitroaniline (BNA), to improve the electro-optical response of LC devices. mdpi.com While this doesn't involve polymerization of the nitroaniline itself, it demonstrates the influence of these molecules on the bulk properties of a liquid crystalline system. mdpi.com The table below summarizes phase transition data for a liquid crystal mixture, illustrating the types of properties investigated in such materials.

Table 1: Thermal Properties of a Hydrogen-Bonded Liquid Crystal Mixture (FNBA/9OBAF) mdpi.com
TransitionTemperature on Heating (°C)Temperature on Cooling (°C)Phase
Melting96-Crystal to LC
SmA to Nematic-101Smectic A to Nematic
Nematic to Isotropic132115.4Nematic to Isotropic Liquid
Crystallization-71.6Nematic to Crystal

Methodologies in Environmental Chemical Research

Nitroaromatic compounds, including various nitroanilines, are recognized as environmental pollutants due to their widespread industrial use and the end products from the degradation of herbicides and azo dyes. jetir.org Consequently, significant research has focused on understanding their environmental fate and developing remediation strategies.

Study of Abiotic and Biotic Degradation Pathways

The environmental transformation of nitroaromatic compounds can occur through both abiotic (non-biological) and biotic (microbial) processes. nih.govnih.gov A primary and thermodynamically favorable transformation for nitroaromatics is the reduction of the nitro group to an amino group. oup.com This initial step is common in both microbial and abiotic pathways. nih.govnih.gov

Biotic Degradation: Microorganisms have evolved diverse pathways to metabolize nitroaromatic compounds. nih.gov For many nitroaromatics, microbial degradation involves the rapid reduction of nitro groups to the corresponding amino groups, although further mineralization can be slow. nih.gov For example, studies on 2,4-dinitroanisole (B92663) (DNAN), an analogue with an alkoxy group, show it is reduced by bacteria like Geobacter metallireducens through intermediates such as 2-methoxy-5-nitroaniline (B165355) to 2,4-diaminoanisole. acs.orgresearchgate.netnih.gov Some bacteria, like Burkholderia cepacia and Ralstonia paucula, have been found to grow on 4-nitrobenzoate, using a pathway that proceeds through partial reduction to a hydroxylamino intermediate, which is then converted to protocatechuate, rather than through the corresponding amino derivative. oup.com

Abiotic Degradation: Abiotic processes also play a crucial role in the transformation of nitroanilines. These mechanisms include photolysis and reactions with reduced minerals or organic matter in soil and sediment. nih.govpnnl.gov For instance, the abiotic reduction of DNAN can be facilitated by substances like ferrous iron. acs.orgnih.gov The presence of materials like biochar or certain minerals can accelerate the abiotic reduction of nitroaromatic compounds by acting as electron shuttles. nsf.gov The degradation pathways for a given compound are often a complex interplay of biotic and abiotic reactions. For example, the transformation of DNAN in soil can involve both mechanisms, where the rate of reduction is strongly correlated with the soil's organic carbon content. serdp-estcp.mil

A generalized degradation pathway for a nitroaniline analogue like this compound would likely involve the following steps, based on research on similar compounds:

Nitro-group Reduction: The nitro group is reduced to a nitroso, then a hydroxylamino, and finally an amino group, yielding 3-propoxy-1,2-diaminobenzene. nih.govoup.com

Ring Cleavage: Following initial transformations, the aromatic ring can be opened by microbial enzymes (e.g., dioxygenases), leading to further degradation into smaller organic acids and eventually mineralization to CO2, water, and inorganic nitrogen. serdp-estcp.mil

Kinetic Analysis of Environmental Transformation Rates

Kinetic analysis is essential for quantifying the rates at which nitroaniline compounds are transformed in the environment, which helps in assessing their persistence and the efficiency of remediation technologies. These studies typically involve batch experiments where the disappearance of the parent compound is monitored over time under controlled conditions. researchgate.netnih.gov

The degradation of nitroanilines often follows pseudo-first-order kinetics, where the rate of reaction is proportional to the concentration of the nitroaniline. researchgate.net The apparent rate constant (k_ap) is a key parameter derived from these studies. researchgate.netnih.gov Methodologies like the Fenton oxidation process, an advanced oxidation process that generates highly reactive hydroxyl radicals, are used to study degradation kinetics. researchgate.netnih.gov

Key factors influencing the kinetic rate include:

pH: The degradation rate is often highly pH-dependent. For p-nitroaniline degradation by the Fenton process, the reaction is fastest at a pH of 3.0. researchgate.netnih.gov

Reactant Concentrations: The concentrations of oxidants (like H₂O₂) and catalysts (like Fe²⁺) significantly affect the rate constant. researchgate.netnih.gov

Initial Contaminant Concentration: The apparent rate constant can decrease with an increasing initial concentration of the nitroaniline. researchgate.netnih.gov

Temperature: Reaction rates generally increase with temperature, following the Arrhenius equation, which allows for the calculation of the activation energy of the degradation reaction. researchgate.netnih.gov

The table below presents kinetic data from a study on p-nitroaniline degradation, illustrating the influence of initial concentration on the rate constant.

Table 2: Effect of Initial p-Nitroaniline (PNA) Concentration on Pseudo-First-Order Rate Constant (k) for Fenton Oxidation researchgate.net
Initial PNA Concentration (mM)Rate Constant, k (min-1)
0.0720.178
0.1090.142
0.1450.123
0.1810.098
0.2170.082

Conditions: [H₂O₂]₀ = 10 mM, [Fe²⁺]₀ = 0.05 mM, pH = 3.0, Temperature = 20 ± 1 °C.

Electrochemical methods, such as cyclic voltammetry, are also employed to investigate the kinetics of nitroaniline transformations. jetir.orgijraset.com These studies can determine parameters like the electron transfer coefficient and the standard heterogeneous rate constant for the oxidation of the compound at an electrode surface, providing insights into its redox behavior. ijraset.com

Q & A

Q. What are the common synthetic routes for preparing 2-Nitro-3-propoxyaniline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nitration of 3-propoxyaniline. Controlled nitration (e.g., using HNO₃/H₂SO₄ at 0–5°C) minimizes byproducts like regioisomers or over-nitration. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and isolate via column chromatography. Adjust stoichiometry (1.1–1.3 eq HNO₃) to favor mono-nitration. Purification via recrystallization (ethanol/water) improves yield (>75%) .

Q. How can purity and structural integrity of this compound be validated?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile:water 60:40, UV detection at 254 nm) to assess purity (>98%). Confirm structure via FT-IR (N–O stretch ~1520 cm⁻¹, NH₂ bend ~1620 cm⁻¹) and ¹H NMR (δ 6.8–7.5 ppm aromatic protons, δ 1.2–1.5 ppm propoxy CH₃). Cross-reference with databases using InChIKey (e.g., PubChem).

Advanced Research Questions

Q. How do solvent polarity and temperature influence the stability of this compound during storage?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) in varying solvents (polar aprotic vs. non-polar). Monitor degradation via GC-MS; nitro groups are prone to reduction in polar solvents (e.g., DMF). Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or photodegradation .

Q. What strategies resolve contradictions in reported spectroscopic data for nitroaniline derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. Replicate experiments using standardized conditions (e.g., DMSO-d₆ for NMR, dry samples). Validate findings with high-resolution MS and X-ray crystallography (if crystalline). Cross-check with computational simulations (DFT for predicted IR/NMR spectra) .

Q. How can the reactivity of this compound be modulated for targeted functionalization?

  • Methodological Answer : Protect the amine group (e.g., acetylation with acetic anhydride) before electrophilic substitution. For reduction (nitro to amine), use catalytic hydrogenation (Pd/C, H₂) or Sn/HCl. Optimize regioselectivity in Suzuki couplings by varying ligands (e.g., PPh₃ vs. XPhos) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.